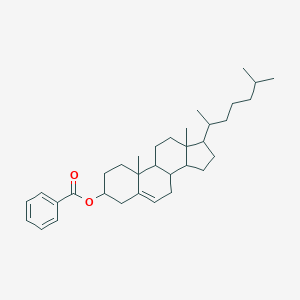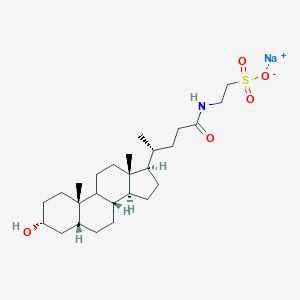
Aprepitant-M3 Metabolite
Overview
Description
Aprepitant-M3 Metabolite is an active metabolite of Aprepitant, a neurokinin-1 receptor antagonist used primarily to prevent nausea and vomiting caused by chemotherapy and surgery. The compound is known for its high affinity for the human substance P/neurokinin 1 receptor, which plays a crucial role in the emetic response .
Mechanism of Action
Target of Action
Aprepitant-M3 Metabolite is an active metabolite of Aprepitant . Aprepitant is a highly selective antagonist of neurokinin-1 (NK1) receptor . The NK1 receptor is the primary target of Aprepitant and its metabolites .
Mode of Action
Aprepitant and its metabolites inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions . Animal and human Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood-brain barrier and occupies brain NK1 receptors .
Biochemical Pathways
Aprepitant has been found in human plasma in the form of seven metabolites, all of which had low activity . It is possible that aprepitant, which acts as a mild inhibitor of CYP3A4, may raise plasma levels of drugs processed by CYP3A4 when used with other medications .
Pharmacokinetics
The parent compound, aprepitant, has a large interindividual variation in clinical responses in advanced cancer . Plasma concentrations of total and free Aprepitant were determined at 24 h after a 3-day Aprepitant treatment .
Result of Action
The action of Aprepitant and its metabolites results in the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of highly emetogenic cancer chemotherapy . In contrast, some patients treated with Aprepitant have poor antiemetic efficacy and experience undesirable adverse effects such as hiccups, constipation, and headache .
Action Environment
Environmental factors such as temperature, carbon dioxide, lighting, ozone, soil water, soil salinity, and soil fertility can have a significant impact on the physiological and biochemical responses of medicinal plants . .
Biochemical Analysis
Biochemical Properties
The main metabolic pathway of Aprepitant involves the desorption of the triazolone ring by N-dealkylation via cytochrome P450 (CYP) 3A4 in the liver . The metabolites, including the Aprepitant-M3 Metabolite, have a high affinity for the NK1 receptor as well as Aprepitant in vitro .
Cellular Effects
The this compound, like Aprepitant, is expected to interact with the NK1 receptor. This interaction can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The this compound, being an active metabolite of Aprepitant, likely shares a similar mechanism of action. Aprepitant acts by binding to the NK1 receptor, thereby inhibiting its activation and the subsequent signaling pathways
Temporal Effects in Laboratory Settings
Aprepitant has been shown to provide protection against nausea and vomiting over multiple cycles of cisplatin-based chemotherapy .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of the this compound in animal models. Studies on Aprepitant have shown its effects on lung tissues of rats with an experimental polymicrobial sepsis model .
Metabolic Pathways
The this compound is produced through the metabolic pathway involving the desorption of the triazolone ring by N-dealkylation via CYP3A4 in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Aprepitant-M3 Metabolite involves several synthetic steps, starting from the parent compound, AprepitantSpecific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to monitor the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions: Aprepitant-M3 Metabolite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological activity.
Reduction: Reduction reactions can convert the metabolite into more reduced forms, potentially affecting its interaction with biological targets.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Aprepitant-M3 Metabolite has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interaction with neurokinin 1 receptors and its role in modulating the emetic response.
Medicine: Investigated for its potential therapeutic applications in treating chemotherapy-induced nausea and vomiting, as well as other conditions involving neurokinin 1 receptors.
Industry: Utilized in the pharmaceutical industry for the development of new antiemetic drugs and formulations.
Comparison with Similar Compounds
Fosaprepitant: A prodrug of Aprepitant that is converted to Aprepitant in the body.
Rolapitant: Another neurokinin 1 receptor antagonist used for similar indications.
Netupitant: Often combined with palonosetron for the prevention of chemotherapy-induced nausea and vomiting.
Uniqueness: Aprepitant-M3 Metabolite is unique due to its specific metabolic pathway and its high affinity for the neurokinin 1 receptor. Unlike other similar compounds, it is an active metabolite, meaning it retains pharmacological activity after the parent compound is metabolized .
Properties
IUPAC Name |
(5S,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F7NO3/c1-10(12-6-13(19(22,23)24)8-14(7-12)20(25,26)27)31-18-17(28-16(29)9-30-18)11-2-4-15(21)5-3-11/h2-8,10,17-18H,9H2,1H3,(H,28,29)/t10-,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISOBKKSNVFVOF-KTTLUUMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NC(=O)CO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NC(=O)CO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433021 | |
| Record name | Aprepitant-M3 Metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
419574-04-2 | |
| Record name | (5S,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=419574-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-5-(4-fluorophenyl)3-morpholinone, (5S,6R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0419574042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aprepitant-M3 Metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-((1R)-1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHOXY)-5-(4-FLUOROPHENYL)3-MORPHOLINONE, (5S,6R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9KBR6F84D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)







